molecular formula C9H8ClNS B3020929 2-(Chloromethyl)-5-methyl-1,3-benzothiazole CAS No. 5717-91-9

2-(Chloromethyl)-5-methyl-1,3-benzothiazole

Cat. No.: B3020929
CAS No.: 5717-91-9
M. Wt: 197.68
InChI Key: JTAKLGFADWCFCL-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-methyl-1,3-benzothiazole is a heterocyclic aromatic compound that features a benzothiazole ring substituted with a chloromethyl group at the 2-position and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-methyl-1,3-benzothiazole typically involves the chloromethylation of 5-methyl-1,3-benzothiazole. One common method is the reaction of 5-methyl-1,3-benzothiazole with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of an intermediate chloromethyl ether, which subsequently undergoes cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-methyl-1,3-benzothiazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted benzothiazoles.

    Oxidation: The methyl group at the 5-position can be oxidized to form carboxylic acids or aldehydes.

    Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazoles.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.

Major Products Formed

    Nucleophilic substitution: Substituted benzothiazoles with various functional groups.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Dihydrobenzothiazoles.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-methyl-1,3-benzothiazole varies depending on its application:

Comparison with Similar Compounds

2-(Chloromethyl)-5-methyl-1,3-benzothiazole can be compared with other benzothiazole derivatives:

Biological Activity

2-(Chloromethyl)-5-methyl-1,3-benzothiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a benzothiazole core, which is known for its pharmacological potential, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₉H₈ClN₁S
  • Molecular Weight : Approximately 183.66 g/mol
  • Solubility : Soluble in organic solvents

The presence of the chloromethyl group enhances the compound's reactivity, allowing it to participate in nucleophilic substitution reactions and cyclization processes, leading to various derivatives with potentially enhanced biological activities.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets:

  • Cytochrome P450 Inhibition : Research indicates that this compound can inhibit cytochrome P450 enzymes such as CYP1A2 and CYP2C19, which are crucial for drug metabolism. This inhibition may lead to significant drug-drug interactions when co-administered with other pharmaceuticals.
  • Antimicrobial Activity : In vitro studies have demonstrated that derivatives of benzothiazole, including this compound, exhibit significant activity against various bacterial strains, positioning them as potential anti-tubercular agents .

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds structurally related to this compound have shown efficacy against human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). These compounds were evaluated using the MTT assay for cell viability and flow cytometry for apoptosis analysis .

CompoundCell LineIC50 (μM)Mechanism
This compoundA431Data Not AvailableInduces apoptosis
Related Benzothiazole DerivativeA5491-4Inhibits cell migration and inflammatory cytokines

The studies indicate that these compounds can significantly reduce cancer cell proliferation and modulate inflammatory responses by decreasing levels of IL-6 and TNF-α .

Antimicrobial Activity

The compound shows promise as an antimicrobial agent. In particular, it has been evaluated against Mycobacterium tuberculosis with promising results. The structural modifications in benzothiazoles often enhance their antimicrobial efficacy .

Case Studies

Several studies have investigated the biological efficacy of benzothiazole derivatives:

  • Anticancer Activity : A study synthesized novel benzothiazole derivatives that exhibited significant anti-tumor activities in various cancer cell lines. The lead compound demonstrated a marked reduction in cell viability at low concentrations while promoting apoptosis through mechanistic pathways involving AKT and ERK signaling .
  • Antimicrobial Studies : Derivatives of this compound were tested against resistant strains of bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa. The results indicated substantial antibacterial activity, suggesting potential therapeutic applications against multidrug-resistant infections .

Properties

IUPAC Name

2-(chloromethyl)-5-methyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNS/c1-6-2-3-8-7(4-6)11-9(5-10)12-8/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTAKLGFADWCFCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5717-91-9
Record name 2-(chloromethyl)-5-methyl-1,3-benzothiazole
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